Desisobutyryl-ciclesonide
Description
Role as an Active Metabolite of Ciclesonide (B122086)
Ciclesonide is scientifically designed as a prodrug, meaning it is administered in an inactive form. nih.goversnet.org Upon inhalation, ciclesonide travels to the lungs where it encounters enzymes known as esterases. ersnet.orgnih.gov These esterases, present in the airways, cleave a part of the ciclesonide molecule, transforming it into its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). nih.goversnet.orgnih.gov This targeted activation within the lungs is a key feature of its design. researchgate.net
The conversion from the parent compound to the active metabolite is a critical step for its therapeutic action. Ciclesonide itself has a very low affinity for the glucocorticoid receptor, the target for its anti-inflammatory effects. nih.govnih.gov In contrast, this compound possesses a significantly higher binding affinity for these receptors, which is a primary reason for its potent anti-inflammatory properties. nih.govnih.gov Studies have shown that this conversion happens relatively quickly after administration in the human lung. nih.goversnet.org
The metabolism of ciclesonide to this compound primarily occurs in the target organ, the lungs, which is advantageous. nih.govcornell.edu This localized activation helps to concentrate the therapeutic effect where it is needed most, in the inflamed airways. researchgate.net Research has identified that carboxylesterases and cholinesterases are the main enzymes responsible for this conversion. nih.govnih.gov
Overview of its Pharmacological Significance
The pharmacological importance of this compound lies in its potent anti-inflammatory activity, which is mediated through its high affinity for glucocorticoid receptors. drugbank.comfda.gov This binding affinity is reported to be over 100 times greater than that of the parent compound, ciclesonide. nih.govnih.gov Once bound to the glucocorticoid receptor, the this compound-receptor complex can influence gene expression, leading to the suppression of various inflammatory processes. drugbank.com
Corticosteroids, in general, exert their effects on a wide range of cells and mediators involved in inflammation. drugbank.comfda.gov They can inhibit the infiltration of inflammatory cells like eosinophils and mast cells and reduce the production of inflammatory mediators such as cytokines and leukotrienes. drugbank.com this compound, as a potent glucocorticoid, effectively downregulates the pro-inflammatory activities of airway cells. medchemexpress.com
A noteworthy aspect of this compound's pharmacology is its potential for prolonged action. Research has shown that this compound can undergo a reversible process called esterification, where it conjugates with fatty acids in the lung tissue. nih.govnih.gov These fatty acid conjugates act as an intracellular reservoir of the active drug, which can be slowly released over time, potentially extending the anti-inflammatory effect and allowing for less frequent dosing. nih.govdovepress.com This prolonged retention in the lung tissue contributes to its efficacy. nih.gov
| Feature | Ciclesonide | Desisobutyryl Ciclesonide |
| Form | Prodrug | Active Metabolite |
| Primary Site of Action | Lungs (after conversion) | Lungs |
| Conversion Enzyme | Esterases ersnet.orgnih.gov | N/A |
| Glucocorticoid Receptor Affinity | Low nih.govtandfonline.com | High (approx. 100-120 times > Ciclesonide) nih.govnih.govdrugbank.com |
Detailed Research Findings
Extensive research has been conducted to understand the unique properties of this compound. In vitro studies using human lung cells have confirmed the efficient conversion of ciclesonide to this compound and the subsequent formation of fatty acid conjugates. nih.gov These studies demonstrated that intracellular concentrations of the active metabolite were maintained for up to 24 hours. nih.gov
In vivo studies in patients undergoing lung surgery further validated these findings. After inhaling ciclesonide, both this compound and its fatty acid conjugates were detected in lung tissue samples, confirming that the activation process occurs within the human lung. ersnet.org
Research comparing this compound to other corticosteroids has highlighted its high potency. For instance, its binding affinity to the glucocorticoid receptor is comparable to that of other established corticosteroids like fluticasone (B1203827) and budesonide (B1683875). researchgate.nettandfonline.com Furthermore, some studies suggest that this compound can be classified as a "super-agonist" at the glucocorticoid receptor, indicating a very strong activation of the receptor. oup.com
| Compound | Relative Glucocorticoid Receptor Binding Affinity (Dexamethasone = 100) |
| Ciclesonide | 12 nih.govnih.gov |
| Desisobutyryl Ciclesonide | 1200-1212 nih.govnih.govresearchgate.net |
| Fluticasone Propionate (B1217596) | 1775 researchgate.net |
| Budesonide | 935 researchgate.net |
| Beclomethasone-17-monopropionate | 1345 researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPLANUPKBHPMS-ZXBNPROVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801043142 | |
| Record name | Desisobutyrylciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161115-59-9 | |
| Record name | Desisobutyryl-ciclesonide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161115-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Desisobutyrylciclesonide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desisobutyrylciclesonide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801043142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α) | |
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| Record name | DES-CICLESONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Mechanisms of Bioactivation and Metabolism of Desisobutyryl Ciclesonide
Enzymatic Hydrolysis of Ciclesonide (B122086) to Desisobutyryl Ciclesonide
The primary mechanism of ciclesonide bioactivation is enzymatic hydrolysis, where the isobutyryl group at the C21 position is cleaved to form des-CIC. ersnet.org This process is mediated by endogenous esterases present in target tissues. nih.goversnet.orgdovepress.com
Studies have identified specific types of esterases responsible for the conversion of ciclesonide to des-CIC in the lungs. nih.govdrugbank.com
Research has demonstrated that carboxylesterases play a major role in the hydrolysis of ciclesonide. nih.govdrugbank.comresearchgate.net In vitro studies using human lung tissue and normal human bronchial epithelial (NHBE) cells have confirmed the significant contribution of cytosolic carboxylesterases to the formation of des-CIC. drugbank.comresearchgate.net The hydrolysis rates were found to be substantially higher in liver tissue compared to peripheral lung tissue, which is consistent with the high levels of carboxylesterases in the liver. drugbank.com Inhibition of carboxylesterase activity with specific inhibitors like bis-p-nitrophenyl phosphate (B84403) (BNPP) resulted in a dose-dependent decrease in ciclesonide metabolism. nih.gov
Alongside carboxylesterases, cholinesterases have also been identified as key enzymes in the bioactivation of ciclesonide. nih.gov The use of cholinesterase inhibitors, such as iso-OMPA, led to a significant reduction in the formation of des-CIC in human nasal epithelial cells (HNEC) and NHBE cells. nih.gov This indicates that both carboxylesterases and cholinesterases contribute to the metabolic activation of ciclesonide in the airways. nih.gov
Table 1: Inhibition of Ciclesonide Metabolism by Esterase Inhibitors
| Inhibitor | Target Enzyme | Effect on Des-CIC Formation | Reference |
|---|---|---|---|
| Bis-p-nitrophenyl phosphate (BNPP) | Carboxylesterase | Dose-dependent decrease | nih.gov |
| Iso-OMPA | Cholinesterase | Significant reduction | nih.gov |
| Paraoxon | Non-specific | Decreased hydrolysis by >75% | nih.gov |
| Phenylmethylsulfonyl fluoride (B91410) (PMSF) | Arylesterase | No effect | nih.gov |
| Ethylenediaminetetraacetic acid (EDTA) | A-esterase | No effect | nih.gov |
A key feature of ciclesonide is its localized activation within the target tissues, which enhances its therapeutic index by concentrating the active metabolite where it is needed and minimizing systemic exposure. patsnap.comnih.gov
Ciclesonide is efficiently taken up and converted to des-CIC within the human pulmonary airways. nih.goversnet.orgdovepress.commdpi.com In vivo studies in patients undergoing lung surgery have shown that after inhalation, ciclesonide is rapidly hydrolyzed to des-CIC in both central and peripheral lung tissue. ersnet.orgnih.gov At the earliest time points analyzed, a significant portion of the drug was already in its active form, des-CIC. ersnet.orgnih.gov Furthermore, des-CIC can undergo reversible esterification with fatty acids, such as oleic and palmitic acid, to form conjugates. nih.goversnet.orgresearchgate.net These fatty acid conjugates act as an intracellular reservoir of the active drug, which can be slowly released, potentially prolonging the anti-inflammatory effect of des-CIC. nih.goversnet.orgdovepress.com In vitro studies using human precision-cut lung slices, A549 alveolar epithelial cells, and NHBE cells have all demonstrated the uptake of ciclesonide, its conversion to des-CIC, and the subsequent formation of fatty acid conjugates. nih.govmdpi.comresearchgate.net
Table 2: Ciclesonide Metabolism in Human Lung Tissue In Vivo
| Compound | Percentage of Total Drug in Peripheral Lung Tissue (Earliest Time-point) | Reference |
|---|---|---|
| Ciclesonide | 21.5% | ersnet.org |
| des-CIC and its fatty acid conjugates | 78.5% | ersnet.org |
Similar to the pulmonary airways, ciclesonide is also effectively activated in the nasal mucosa. nih.govnih.govreliasmedia.com In vitro studies with human nasal epithelial cells have shown the conversion of ciclesonide to des-CIC. nih.govnih.gov This on-site activation in the nasal passages is crucial for its therapeutic effect in treating conditions like allergic rhinitis. drugbank.comreliasmedia.com Studies in animal models, such as rabbits, have confirmed the uptake and metabolism of ciclesonide in the nasal mucosa, with des-CIC being detected shortly after administration. researchgate.netnih.gov The formation of des-CIC fatty acid conjugates, specifically des-CIC-oleate and des-CIC-palmitate, has also been observed in the nasal mucosa, suggesting a similar depot effect as seen in the lungs. researchgate.netnih.gov The conversion of ciclesonide to des-CIC has been demonstrated in nasal mucosal homogenates from various animal species, including rats, guinea pigs, rabbits, and dogs, with no significant differences observed among them. researchgate.net
On-site Activation in Target Tissues
Subsequent Metabolic Pathways of Desisobutyryl Ciclesonide
Following its formation from the parent compound ciclesonide by intracellular esterases in the airways, desisobutyryl ciclesonide (des-CIC) embarks on further metabolic pathways that influence its duration of action and eventual elimination from the body. nih.govnih.govresearchgate.net These pathways primarily involve the formation of fatty acid conjugates within the target tissue and hepatic metabolism for systemic inactivation. nih.govcapes.gov.br
Formation of Fatty Acid Conjugates
A key feature of des-CIC's metabolism is its ability to form reversible conjugates with fatty acids, a process that creates a temporary, inactive reservoir of the drug within the lung tissue. nih.govmedscape.orgiajps.com This conjugation significantly enhances the lipophilicity of the compound, prolonging its residence time in the airways. nih.goversnet.org
In various in vitro and in vivo studies, desisobutyryl ciclesonide oleate (B1233923) has been identified as the predominant fatty acid conjugate formed. nih.goversnet.orgnih.gov Investigations using human lung slices, alveolar epithelial cells, and nasal epithelial cells have all demonstrated a time-dependent increase in the formation of des-CIC oleate following exposure to ciclesonide. nih.govdrugbank.com In rabbit nasal mucosa, the concentration of des-CIC oleate peaked approximately 8 hours after administration. nih.govd-nb.inforesearchgate.net This specific conjugation with oleic acid is a significant factor in the sustained local activity of the drug. ersnet.orgresearchgate.net
The conjugation of des-CIC with fatty acids is a reversible process. nih.govdrugbank.comdovepress.com This reversibility is of significant physiological importance as the fatty acid conjugates themselves are pharmacologically inactive. ersnet.orgresearchgate.net They act as a slow-release depot, gradually hydrolyzing back to the active des-CIC, thereby prolonging its anti-inflammatory effects within the airways and supporting the potential for once-daily dosing. nih.govdrugbank.comdovepress.com This mechanism of forming a temporary, inactive reservoir helps to maintain therapeutic concentrations of the active drug locally while minimizing systemic exposure. iajps.comdovepress.com
Hepatic Metabolism and Inactivation
Once desisobutyryl ciclesonide enters systemic circulation, it is primarily metabolized and inactivated in the liver. nih.govresearchgate.netcapes.gov.br This rapid hepatic clearance is a key factor in the low systemic bioavailability of the active metabolite. nih.govresearchgate.net
The primary enzyme responsible for the hepatic metabolism of des-CIC is Cytochrome P450 3A4 (CYP3A4). nih.govdrugs.comresearchgate.netdrugbank.com In vitro studies with human liver microsomes have confirmed that CYP3A4 is the key enzyme in the subsequent metabolism of des-CIC. nih.govdrugbank.com A clinical drug-drug interaction study further solidified this, showing that co-administration of ketoconazole, a potent CYP3A4 inhibitor, led to a significant increase in the systemic exposure to des-CIC without affecting the parent compound, ciclesonide. nih.gov
While CYP3A4 is the major player, other CYP isoforms are involved to a lesser extent. drugs.commedscape.comhmdb.ca Studies have indicated a minor role for CYP2D6 in the metabolism of des-CIC. drugs.commedscape.comvirginia.edu Additionally, in vitro experiments using specific CYP supersomes have shown that CYP2C8 can also contribute to the formation of des-CIC metabolites, though to a smaller degree than CYP3A4. drugbank.com There is currently limited direct evidence from the search results to definitively confirm or deny the involvement of CYP2B6 in the metabolism of desisobutyryl ciclesonide.
Compound List
| Compound Name |
| Beclomethasone (B1667900) dipropionate |
| Budesonide (B1683875) |
| Ciclesonide |
| Desisobutyryl Ciclesonide |
| Desisobutyryl Ciclesonide Oleate |
| Desisobutyryl Ciclesonide Palmitate |
| Fluticasone (B1203827) propionate (B1217596) |
| Ketoconazole |
| Triamcinolone acetonide |
Table 1: Key Enzymes in Desisobutyryl Ciclesonide Metabolism
| Enzyme Family | Specific Enzyme(s) | Role in Metabolism |
| Esterases | Carboxylesterases, Cholinesterases | Bioactivation of ciclesonide to desisobutyryl ciclesonide nih.govnih.gov |
| Cytochrome P450 | CYP3A4 | Primary enzyme for hepatic inactivation of desisobutyryl ciclesonide nih.govdrugs.comdrugbank.com |
| Cytochrome P450 | CYP2D6 | Minor role in hepatic inactivation of desisobutyryl ciclesonide drugs.commedscape.com |
| Cytochrome P450 | CYP2C8 | Minor role in hepatic inactivation of desisobutyryl ciclesonide drugbank.com |
Table 2: Formation of Desisobutyryl Ciclesonide Fatty Acid Conjugates in Rabbit Nasal Mucosa
| Fatty Acid Conjugate | Peak Concentration Time Post-Administration |
| Desisobutyryl Ciclesonide Oleate | 8 hours nih.govd-nb.info |
| Desisobutyryl Ciclesonide Palmitate | 16 hours nih.govd-nb.info |
Formation of Inactive Polar Metabolites
Following its formation and activity in the target tissues, Desisobutyryl Ciclesonide (des-CIC) undergoes further metabolism, primarily in the liver, leading to the formation of inactive and more polar metabolites that can be readily excreted from the body. drugbank.comnih.gov This metabolic inactivation is a crucial step that contributes to the systemic safety profile of the parent drug, ciclesonide.
Research conducted on human liver precision-cut tissue slices has demonstrated that Desisobutyryl Ciclesonide is converted into several polar metabolites. nih.govresearchgate.net In these in vitro studies, at least five distinct polar metabolites were identified following the incubation of ciclesonide, which is first converted to des-CIC. nih.govresearchgate.nettandfonline.com The primary metabolic pathway responsible for this inactivation is hydroxylation.
The major inactive metabolite identified in these liver slice experiments is dihydroxylated Desisobutyryl-Ciclesonide (B8069184). nih.govresearchgate.nettandfonline.comdovepress.com The biotransformation of des-CIC is principally mediated by the cytochrome P450 enzyme system. drugbank.com Specifically, CYP3A4 has been identified as the key isozyme responsible for the metabolism of des-CIC, with a minor contribution from CYP2D6. drugbank.comwikem.orgexlibrisgroup.com The involvement of CYP3A4 as the major pathway for the biotransformation of des-CIC has been confirmed in vivo through drug-drug interaction studies using strong CYP3A4 inhibitors like ketoconazole. exlibrisgroup.com
This rapid hepatic metabolism ensures that the systemic exposure to the active metabolite is limited. nih.gov Studies have shown that after oral administration, ciclesonide and des-CIC have very low systemic bioavailability (<1%) due to extensive first-pass metabolism in the liver. drugbank.comtandfonline.comdovepress.com The resulting inactive polar metabolites are then eliminated from the body, with studies on radiolabeled ciclesonide showing that excretion occurs predominantly through feces (approximately 66%) and to a lesser extent via urine (less than 20%). wikem.orgfda.gov
The table below summarizes the key aspects of the formation of inactive polar metabolites from Desisobutyryl Ciclesonide.
| Feature | Description |
| Primary Site of Inactivation | Liver drugbank.comnih.govwikem.org |
| Metabolic Process | Hydroxylation nih.govtandfonline.com |
| Primary Enzyme System | Cytochrome P450 (CYP) drugbank.com |
| Key Isozyme | CYP3A4 (major) drugbank.comwikem.orgexlibrisgroup.com |
| Minor Isozyme | CYP2D6 (minor) drugbank.comwikem.org |
| Primary Inactive Metabolite | Dihydroxylated this compound nih.govresearchgate.nettandfonline.comdovepress.com |
| Number of Identified Metabolites | At least five polar metabolites in liver studies nih.govresearchgate.nettandfonline.com |
Pharmacodynamic Profile of Desisobutyryl Ciclesonide
Glucocorticoid Receptor Interactions
The anti-inflammatory actions of des-CIC are mediated through its interaction with the glucocorticoid receptor (GR). drugbank.comnih.gov
Receptor Binding Affinity and Potency
Desisobutyryl ciclesonide (B122086) exhibits a high binding affinity for the glucocorticoid receptor. medchemexpress.comresearchgate.net Its affinity for the GR is approximately 100 to 120 times greater than that of its parent compound, ciclesonide. drugbank.comnih.govresearchgate.net When compared to other well-known corticosteroids, des-CIC demonstrates a potent binding capacity. For instance, its relative binding affinity to the rat glucocorticoid receptor has been reported to be significantly higher than that of dexamethasone (B1670325). nih.gov One study assigned a relative binding affinity of 1212 for des-CIC, compared to 100 for dexamethasone and 905 for budesonide (B1683875). nih.govresearchgate.net This high affinity is a critical factor in its potent anti-inflammatory activity. nih.gov Another study noted that des-CIC has an approximately 10-fold higher in vitro binding affinity for the GR than dexamethasone. oup.com
The potency of des-CIC has also been demonstrated in various in vitro assays. It has an IC50 of 1.75 nM for the human glucocorticoid receptor. caymanchem.com In studies using primary rat spleen cells and human peripheral blood mononuclear cells (PBMCs), des-CIC inhibited concanavalin (B7782731) A-induced proliferation with IC50 values of 1.5 nM and 1.3 nM, respectively. caymanchem.com
| Compound | Relative Binding Affinity |
|---|---|
| Desisobutyryl Ciclesonide (des-CIC) | 1212 |
| Budesonide | 905 |
| Dexamethasone | 100 |
| Ciclesonide | 12 |
Glucocorticoid Receptor Agonism
Desisobutyryl ciclesonide functions as a potent glucocorticoid receptor agonist. drugbank.comcaymanchem.com Upon binding to the GR, it initiates a conformational change in the receptor, leading to the subsequent downstream signaling events that characterize glucocorticoid action. drugbank.com Its agonistic activity is responsible for mediating the anti-inflammatory effects observed in various cell types. oup.comoup.com The conversion of the prodrug ciclesonide to the active GR agonist des-CIC by enzymes present in the airways is a key step in its mechanism of action. oup.comoup.com
Glucocorticoid Receptor Transactivation and Transrepression Activities
The anti-inflammatory effects of glucocorticoids are primarily attributed to two main mechanisms: transactivation and transrepression. researchgate.net Des-CIC has been shown to exhibit potent activity in both of these pathways. oup.comchildrensmercy.orgresearchgate.net In vitro studies have demonstrated its ability to effectively induce GR-mediated gene transactivation. caymanchem.com
Research comparing the transactivation and transrepression potencies of various glucocorticoids, including des-CIC, in A549 human alveolar epithelial-like cells found that des-CIC, along with several other glucocorticoids, had a higher potency for transactivation and transrepression via the AP-1 pathway than for transrepression via the NF-κB pathway. researchgate.net Specifically, the EC50 for NF-κB mediated transrepression was significantly larger than that for both transactivation and transrepression via AP-1. researchgate.net
Molecular Dynamics Simulations of Receptor-Ligand Binding
Molecular dynamics simulations have provided valuable insights into the unique interactions between des-CIC and the glucocorticoid receptor ligand-binding domain. oup.comchildrensmercy.orgresearchgate.netchildrensmercy.org These simulations have revealed that des-CIC induces distinct allosteric signaling pathways within the GR. oup.comchildrensmercy.orgresearchgate.net These pathways involve specific residues in the ligand-binding domain and the receptor surfaces that interact with coregulator peptides. oup.comchildrensmercy.orgresearchgate.net These unique interactions and the resulting allostery within the GR ligand-binding domain for des-CIC, when compared to other glucocorticoids like dexamethasone, may contribute to its distinct pharmacological profile. oup.comchildrensmercy.org
Coregulator Peptide Binding and Selective Glucocorticoid Receptor Modulator Characteristics
In vitro coregulator peptide binding assays have characterized des-CIC as a GR super-agonist. oup.comchildrensmercy.orgresearchgate.net This suggests that it is highly effective at recruiting coregulator proteins that are essential for modulating gene transcription. The unique interactions and allostery within the GR ligand-binding domain, as revealed by molecular dynamics simulations, are thought to be responsible for this enhanced coregulator binding. oup.comchildrensmercy.orgresearchgate.net
These distinct structural and functional characteristics have led to the classification of des-CIC as a potential selective glucocorticoid receptor modulator (SEGRM). oup.comchildrensmercy.orgresearchgate.netchildrensmercy.org This suggests that des-CIC can differentially regulate GR-mediated processes, potentially leading to a more favorable therapeutic index. oup.comchildrensmercy.orgresearchgate.net
Cellular and Molecular Anti-inflammatory Effects
Desisobutyryl ciclesonide exerts a wide range of anti-inflammatory effects at the cellular and molecular level. nih.gov It has been shown to be as effective as dexamethasone in reducing the expression of various proinflammatory cytokine mRNAs in neonatal rat lungs exposed to bleomycin. oup.comchildrensmercy.orgresearchgate.net Specifically, it has been shown to suppress the induction of interleukin-1β (IL-1β) and interleukin-6 (IL-6). oup.com
In vitro studies using the A549 human lung epithelial cell line have corroborated these findings, demonstrating that des-CIC has an equivalent efficacy to dexamethasone in reducing IL-1β-induced expression of IL-1β, IL-6, and IL-8. oup.com Furthermore, in activated mouse CD8+ T cells, both des-CIC and dexamethasone were shown to suppress the production of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). oup.com
Des-CIC also potently inhibits the activation of murine and human lymphocytes in various in vitro systems. nih.govresearchgate.net In cultures of peripheral blood mononuclear cells from atopic patients, des-CIC effectively downregulates Phl p 5-induced proliferation in a dose-dependent manner. medchemexpress.com This inhibition is significant at concentrations as low as 0.003 μM. medchemexpress.com Additionally, des-CIC has been shown to reduce the proliferation of Phl p 5-specific T-cell blasts and the proportion of interleukin-4 producing cells. medchemexpress.com
| Cell Type | Stimulus | Effect of Des-CIC | Cytokine/Mediator Affected |
|---|---|---|---|
| Neonatal Rat Lung | Bleomycin | Suppression of mRNA expression | IL-1β, IL-6 |
| A549 Human Lung Epithelial Cells | IL-1β | Reduction of expression | IL-1β, IL-6, IL-8 |
| Activated Mouse CD8+ T Cells | - | Suppression of protein production | TNF-α, IFN-γ |
| Human Peripheral Blood Mononuclear Cells (from atopic patients) | Phl p 5 | Downregulation of proliferation | - |
| Phl p 5-specific T-cell blasts | - | Reduction of proliferation | - |
| - | - | Reduction of proportion of IL-4 producing cells | IL-4 |
Inhibition of Leukocyte Infiltration and Accumulation
A primary mechanism of action for des-CIC, like other glucocorticoids, is the inhibition of leukocyte infiltration to sites of inflammation. nih.govresearchgate.net This effect is crucial in mitigating the inflammatory cascade characteristic of respiratory diseases like asthma. tandfonline.com
Polymorphonuclear Leukocytes
Desisobutyryl-ciclesonide (B8069184) restricts the accumulation of polymorphonuclear leukocytes (neutrophils) at the site of inflammation. drugbank.comnih.govinvivochem.cn By limiting the presence of these early responders, des-CIC helps to reduce the amplification of the inflammatory response and subsequent tissue damage. medscape.com
Macrophages
The accumulation of macrophages, another key inflammatory cell type, is also restricted by this compound. drugbank.comnih.govinvivochem.cn Corticosteroids are known to have a wide range of effects on multiple cell types, including macrophages, which are involved in allergic inflammation. fda.govnih.gov
Eosinophils in Bronchoalveolar Lavage Fluid
This compound has demonstrated a significant ability to reduce the accumulation of eosinophils in bronchoalveolar lavage (BAL) fluid. caymanchem.com In a study on ovalbumin-sensitized and challenged rats, des-CIC reduced eosinophil accumulation with an ED50 of 0.7 mg/kg. caymanchem.com Eosinophils are critical effector cells in allergic inflammation, and their presence in BAL fluid is a key marker of airway inflammation. researchgate.netmdpi.com Normally, eosinophils constitute less than 1-3% of cells in BAL fluid. emcrit.org
Modulation of Inflammatory Mediators and Pathways
Beyond its effects on cellular infiltration, des-CIC also exerts its anti-inflammatory action by modulating the production and activity of various inflammatory mediators and signaling pathways. nih.govresearchgate.net
Cytokine Production (e.g., IL-2, TNF-α)
This compound effectively suppresses the production of several key pro-inflammatory cytokines. caymanchem.comnih.gov In human peripheral blood mononuclear cells, it inhibits cytokine production with IC50 values ranging from 0.5 to 1.5 nM. caymanchem.com In a neonatal rat model of lung injury, des-CIC was as effective as dexamethasone in suppressing bleomycin-induced increases in Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) mRNA expression and uniquely suppressed tumor necrosis factor-alpha (TNF-α) expression. oup.com Furthermore, upon binding to the glucocorticoid receptor, the resulting complex can translocate to the nucleus and suppress the expression of specific target genes, including Interleukin-2 (IL-2). hmdb.ca In stimulated human bronchial epithelial cells, ciclesonide (which is converted to des-CIC) inhibited the release of granulocyte-macrophage colony-stimulating factor (GM-CSF) and Interleukin-8 (IL-8). researchgate.net
| Cytokine | Effect of this compound | Model System | Reference |
| IL-1β | Suppression of induced mRNA expression | Neonatal rat lung | oup.com |
| IL-2 | Suppression of gene expression | General glucocorticoid mechanism | hmdb.ca |
| IL-6 | Suppression of induced mRNA expression | Neonatal rat lung | oup.com |
| TNF-α | Suppression of expression | Neonatal rat lung | oup.com |
| TNF-α | Reduction in accumulation | Rat BALF (ovalbumin challenge) | caymanchem.com |
| GM-CSF | Inhibition of release | Human bronchial epithelial cells | researchgate.net |
| IL-8 | Inhibition of release | Human bronchial epithelial cells | researchgate.net |
Vasoactive Kinins
As a potent glucocorticoid, desisobutyryl ciclesonide's mechanism includes the reduction of inflammatory responses by limiting the release of vasoactive kinins. drugbank.comnih.govpharmacompass.comhmdb.ca These compounds contribute to inflammation by causing vasodilation and increasing vascular permeability. drugbank.com The parent compound, ciclesonide, has been demonstrated to inhibit protein leakage induced by bradykinin, a key vasoactive kinin, in the rat trachea, indicating that this pathway is a target of its active metabolite. researchgate.net By restricting the release of these mediators, desisobutyryl ciclesonide helps to control inflammatory processes. drugbank.comnih.govhmdb.ca
Phospholipase A2 Inhibitory Proteins (Lipocortins)
The anti-inflammatory effects of desisobutyryl ciclesonide are mediated through the induction of phospholipase A2 inhibitory proteins, a family of proteins also known as lipocortins. drugbank.comnih.govhmdb.cadoi.org Glucocorticoids are understood to increase the production of lipocortin. doi.org These proteins are not believed to inhibit phospholipase A2 through direct interaction with the enzyme itself. nih.gov Instead, research suggests that lipocortins (specifically calpactins I and II) function by binding to the phospholipid substrate, thereby sequestering it and making it unavailable to phospholipase A2. nih.gov This action is a critical step in modulating the inflammatory cascade. doi.org
Arachidonic Acid Release Inhibition
A direct consequence of the induction of lipocortins and the subsequent inhibition of phospholipase A2 is the reduced release of arachidonic acid from membrane phospholipids. drugbank.comnih.govpharmacompass.comhmdb.ca Arachidonic acid is the precursor to a wide range of potent pro-inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. drugbank.comnih.govhmdb.ca By blocking its release, desisobutyryl ciclesonide effectively curtails the biosynthesis of these key contributors to inflammation. drugbank.comscirp.orgscirp.org
Impact on Cellular Proliferation
Desisobutyryl ciclesonide demonstrates a marked ability to inhibit the proliferation of various lymphocyte populations, a key component of its immunosuppressive and anti-inflammatory effects.
Murine and Human Lymphocytes
Research has shown that desisobutyryl ciclesonide is a potent inhibitor of the activation and proliferation of both murine and human lymphocytes in a variety of in vitro models. researchgate.net In studies using concanavalin A to stimulate rat spleen cells, desisobutyryl ciclesonide was found to inhibit proliferation with a half-maximal inhibitory concentration (IC₅₀) of 1.5 nM. caymanchem.com
Human Peripheral Blood Mononuclear Cells (PBMCs)
The inhibitory effect of desisobutyryl ciclesonide extends to human peripheral blood mononuclear cells (PBMCs), which consist of lymphocytes and monocytes. caymanchem.comnih.gov The compound inhibits the concanavalin A-induced proliferation of human PBMCs with an IC₅₀ value of 1.3 nM. caymanchem.com In cultures of PBMCs from atopic individuals stimulated with the allergen Phl p 5, desisobutyryl ciclesonide caused a dose-dependent inhibition of proliferation. medchemexpress.com A significant effect was observed at a concentration of 0.003 μM, with complete inhibition occurring at 0.03 μM. medchemexpress.com In these studies, desisobutyryl ciclesonide was found to be more potent at inhibiting PBMC proliferation than its parent compound, ciclesonide. medchemexpress.com
Human CD4+ Lymphocytes
Desisobutyryl ciclesonide is particularly effective at inhibiting the proliferation of specific T-cell subsets. caymanchem.com Corticosteroids are known to have significant inhibitory effects on T-lymphocytes, and CD4+ cells are a predominant lymphocyte type in certain inflammatory conditions. d-nb.info In vitro studies have demonstrated that desisobutyryl ciclesonide inhibits the CD3-induced proliferation of human CD4+ lymphocytes with an IC₅₀ value of 0.2 nM. caymanchem.com It also reduces Phl p 5-specific T-cell blast proliferation. medchemexpress.com
Inhibitory Effects of Desisobutyryl Ciclesonide on Lymphocyte Proliferation
| Cell Type | Stimulant | IC₅₀ Value (nM) | Source |
| Rat Spleen Cells | Concanavalin A | 1.5 | caymanchem.com |
| Human PBMCs | Concanavalin A | 1.3 | caymanchem.com |
| Human CD4+ Lymphocytes | Anti-CD3 | 0.2 | caymanchem.com |
Effects on Airway Physiology and Inflammatory Responses
The potent anti-inflammatory properties of desisobutyryl ciclesonide translate into significant beneficial effects on airway physiology, including the attenuation of airway hyper-responsiveness and bronchoconstriction, and influencing airway remodeling processes.
Airway Hyper-responsiveness Attenuation
Desisobutyryl ciclesonide has demonstrated a notable ability to reduce airway hyper-responsiveness to various stimuli. researchgate.netresearchgate.net Clinical studies have shown that treatment with its parent compound, ciclesonide, leads to a reduction in airway reactivity to challenges with substances like adenosine (B11128) monophosphate (AMP) and methacholine (B1211447) in patients with asthma. nih.govchiesi.com.au For instance, ciclesonide has been shown to reduce airway responsiveness to AMP in a dose-dependent manner in individuals with mild to moderate asthma. nih.gov Furthermore, pre-treatment with ciclesonide has been found to significantly attenuate the increase in inflammatory cells, such as total eosinophils, in induced sputum following allergen challenges. chiesi.com.au This reduction in airway inflammation is a key mechanism through which des-CIC mitigates hyper-responsiveness. nih.gov
Bronchoconstriction Attenuation
Des-CIC effectively attenuates bronchoconstriction induced by various triggers, including allergens and exercise. researchgate.netresearchgate.net In clinical trials, pre-treatment with ciclesonide significantly inhibited both the early and late phase asthmatic reactions following allergen inhalation, as measured by a decrease in forced expiratory volume in one second (FEV1). nih.govtandfonline.com Studies have also demonstrated the attenuation of exercise-induced bronchoconstriction with ciclesonide treatment in affected adults. nih.gov The mechanism behind this effect lies in the broad anti-inflammatory actions of des-CIC, which reduce the underlying airway inflammation that contributes to bronchoconstriction. patsnap.com
Table 1: Effects of Ciclesonide on Airway Challenges
| Challenge Type | Outcome | Reference |
|---|---|---|
| Allergen Challenge | Attenuated early and late phase reactions | nih.govtandfonline.com |
| Exercise Challenge | Attenuated bronchoconstriction | nih.gov |
| Adenosine Monophosphate (AMP) | Reduced airway hyper-responsiveness | nih.gov |
| Methacholine | Reduced airway hyper-responsiveness | nih.gov |
Airway Remodeling Processes
Airway remodeling refers to the structural changes that occur in the airways in chronic inflammatory conditions like asthma. While the direct effects of desisobutyryl ciclesonide on established airway remodeling in humans are an area of ongoing investigation, its potent anti-inflammatory properties suggest a potential to favorably influence these processes. portico.org By controlling the chronic inflammation that drives remodeling, including the infiltration of inflammatory cells and the release of various mediators, des-CIC may help to prevent or slow the progression of these structural changes. patsnap.comnih.gov Preclinical studies in animal models have suggested that ciclesonide can inhibit airway remodeling. researchgate.net Further research is needed to fully elucidate the long-term impact of desisobutyryl ciclesonide on airway remodeling in human patients.
Pharmacokinetic Characteristics of Desisobutyryl Ciclesonide in Biological Systems
Systemic Exposure and Bioavailability Considerations
The systemic presence of desisobutyryl ciclesonide (B122086) is carefully modulated by its absorption characteristics, particularly following oral inhalation.
Oral Bioavailability Mechanisms
The oral bioavailability of desisobutyryl ciclesonide is exceptionally low, estimated to be less than 1%. openaccessjournals.comresearchgate.netdovepress.comdrugbank.comnih.gov This is a consequence of minimal gastrointestinal absorption and extensive first-pass metabolism in the liver. dovepress.comdrugbank.comnih.gov Studies involving oral administration of radiolabeled ciclesonide have shown that while approximately 24.5% of the dose is absorbed, the parent compound, ciclesonide, is undetectable in serum. nih.gov Concentrations of desisobutyryl ciclesonide in serum are also typically near or below the lower limit of quantification following oral ingestion. nih.gov This near-complete first-pass metabolism ensures that the fraction of an inhaled dose that is swallowed does not meaningfully contribute to systemic levels of the active metabolite. researchgate.netdovepress.comnih.gov
Systemic Exposure of Unbound Desisobutyryl Ciclesonide
Desisobutyryl ciclesonide demonstrates a high degree of binding to plasma proteins, averaging approximately 99%. drugbank.comnih.govtandfonline.comfda.gov This extensive protein binding results in a very small fraction of the drug, around 1%, being unbound and pharmacologically active in the systemic circulation. drugbank.comnih.govfda.gov This characteristic is significant as only the unbound fraction of a drug can interact with systemic receptors and potentially elicit side effects. The high protein binding, combined with rapid systemic clearance, contributes to the minimal systemic exposure of active desisobutyryl ciclesonide. cornell.edunih.gov Studies have shown that this high level of protein binding is consistent across various concentrations and is not affected by the presence of other drugs like warfarin (B611796) or salicylates, nor by renal or hepatic impairment. nih.gov
Distribution and Retention in Tissues
The distribution of desisobutyryl ciclesonide is marked by its preferential deposition and retention within the respiratory tract.
Pulmonary Tissue Deposition and Distribution Patterns
Following inhalation, a significant portion of the administered ciclesonide dose is deposited in the lungs, with studies indicating a mean lung deposition of about 52% of the ex-actuator dose in both healthy individuals and patients with asthma. openaccessjournals.comresearchgate.nettandfonline.comspringermedizin.de The use of a hydrofluoroalkane (HFA) metered-dose inhaler produces fine particles that facilitate deep lung penetration. openaccessjournals.comtandfonline.com
Once deposited, ciclesonide is rapidly converted to its active metabolite, desisobutyryl ciclesonide, by endogenous esterases present in the lung tissue. researchgate.netdovepress.comersnet.orgtandfonline.com This activation occurs in both the central and peripheral airways. ersnet.org Research in patients undergoing lung surgery has shown that desisobutyryl ciclesonide and its fatty acid conjugates are detectable in both central and peripheral lung tissue samples for up to 24 hours after inhalation. ersnet.orgnih.gov The concentrations of ciclesonide and its metabolites are consistently higher in the central airways compared to the peripheral lung tissue. ersnet.org
Table 1: Research Findings on Pulmonary Deposition
| Study Aspect | Finding | Citation |
| Mean Lung Deposition | Approximately 52% of the ex-actuator dose. | openaccessjournals.comtandfonline.com |
| Activation | Rapid conversion of ciclesonide to desisobutyryl ciclesonide by lung esterases. | researchgate.netdovepress.comersnet.org |
| Tissue Retention | Desisobutyryl ciclesonide and its conjugates are found in central and peripheral lung tissue up to 24 hours post-inhalation. | ersnet.orgnih.gov |
| Distribution | Higher concentrations are observed in the central airways than in the peripheral lung. | ersnet.org |
Oropharyngeal Deposition Profile
A comparatively small amount of inhaled ciclesonide is deposited in the oropharynx. dovepress.comnih.gov Studies comparing ciclesonide with other inhaled corticosteroids have demonstrated significantly lower oropharyngeal deposition. For instance, the oropharyngeal deposition of ciclesonide was found to be approximately half that of fluticasone (B1203827) propionate (B1217596). nih.gov Furthermore, the conversion of ciclesonide to its active metabolite, desisobutyryl ciclesonide, in the oropharyngeal cavity is minimal. nih.govnih.gov Less than 20% of the ciclesonide that does deposit in the oropharynx is metabolized to desisobutyryl ciclesonide. nih.gov This limited local activation contributes to a lower potential for oropharyngeal side effects. nih.govnih.gov The amount of desisobutyryl ciclesonide in the oropharynx has been reported to be more than an order of magnitude lower than that of budesonide (B1683875). nih.gov
Table 2: Oropharyngeal Deposition Comparison
| Comparison | Result | Citation |
| Ciclesonide vs. Fluticasone Propionate | Oropharyngeal deposition of ciclesonide is about 50% that of fluticasone propionate. | nih.gov |
| Ciclesonide vs. Budesonide | Oropharyngeal deposition of desisobutyryl ciclesonide is over 10 times lower than that of budesonide. | nih.gov |
| Local Activation | Less than 20% of residual oropharyngeal ciclesonide is converted to desisobutyryl ciclesonide. | nih.gov |
Intracellular Retention in Airway Epithelial Cells
In vitro studies using human airway epithelial cells, such as normal bronchial epithelial cells (NHBE) and alveolar type II epithelial cells (A549), have demonstrated the uptake and conversion of ciclesonide to desisobutyryl ciclesonide. nih.gov A key finding is the prolonged intracellular retention of the active metabolite. Desisobutyryl ciclesonide concentrations within these cells are maintained for up to 24 hours. nih.gov
This sustained presence is partly due to the formation of reversible fatty acid conjugates, primarily with oleic acid. nih.gov These conjugates act as an intracellular reservoir of the active drug, which can be slowly released over time. nih.gov The formation and subsequent reconversion of these conjugates to desisobutyryl ciclesonide are thought to prolong the local anti-inflammatory activity within the airways. nih.gov
Role of Fatty Acid Conjugates in Prolonged Local Residence
A distinguishing feature of Desisobutyryl Ciclesonide (des-CIC) is its ability to form reversible fatty acid conjugates within the target tissues, such as the lungs and nasal mucosa. nih.govnih.gov This conjugation process serves as a mechanism to retain the active drug locally for an extended period. nih.gov The formation of these conjugates requires a hydroxyl group at the C-21 position of the corticosteroid, which des-CIC possesses. nih.gov
Following administration, des-CIC is esterified with fatty acids, primarily oleic acid and palmitic acid, to form highly lipophilic esters. nih.goversnet.org In vitro studies using human lung slices and various airway epithelial cells have demonstrated that the formation of des-CIC oleate (B1233923), the main fatty acid ester, increases over time. nih.gov Similarly, in vivo studies in rats and rabbits have confirmed the formation of these conjugates in both lung and nasal tissues. nih.govnih.govnih.gov For instance, in rabbit nasal mucosa, des-CIC-oleate was the primary fatty acid conjugate formed, with its highest concentrations detected 8 hours post-administration. nih.gov
These fatty acid conjugates act as an intracellular, inactive depot or reservoir of the active drug. nih.govnih.govatsjournals.org Through hydrolysis of the ester bond, des-CIC is gradually released back from this reservoir, thereby prolonging its local anti-inflammatory activity. nih.govatsjournals.org This sustained release supports a 24-hour therapeutic effect and allows for a once-daily dosing regimen. nih.goversnet.orgnih.gov The intracellular fatty acid conjugation significantly increases the lipophilicity of the compound; des-CIC-oleate is approximately five times more lipophilic than the oleate conjugate of budesonide. nih.gov This enhanced lipophilicity, along with the esterification itself, contributes to the prolonged airway retention of the drug. nih.gov
Studies in rats have shown that 2 and 5 hours after the last inhalation of ciclesonide, fatty acid conjugates of des-CIC were the predominant metabolites, accounting for 61% and 55% of the drug, respectively. nih.gov These conjugates were still present in lung samples the day after the final dose, highlighting their role in extending the local residence time of the active moiety. nih.gov
Table 1: Research Findings on Desisobutyryl Ciclesonide Fatty Acid Conjugation
| Study Model | Key Finding | Reference |
|---|---|---|
| Human Lung Slices, Airway Epithelial Cells (in vitro) | Des-CIC was converted to fatty acid conjugates, mainly des-CIC oleate. The conjugates formed a reversible pool, maintaining intracellular des-CIC concentrations for up to 24 hours. | nih.gov |
| Human Lung Tissue (in vivo, post-surgery patients) | Confirmed rapid in vivo activation of ciclesonide to des-CIC and the subsequent formation of fatty acid conjugates (oleic and palmitic), which were present up to 24 hours post-inhalation. | ersnet.org |
| Rat Lung (in vivo) | Fatty acid conjugates of des-CIC were the major metabolites 2 and 5 hours post-inhalation (61% and 55%, respectively) and were detectable ~27 hours after the final dose. | nih.goversnet.org |
| Rabbit Nasal Mucosa (in vivo) | Des-CIC-oleate was the main conjugate, reaching peak concentration at 8 hours post-dose. Des-CIC-palmitate peaked at 16 hours. Des-CIC was retained in the tissue for up to 24 hours. | nih.gov |
Clearance and Elimination Kinetics
The clearance and elimination kinetics of Desisobutyryl Ciclesonide are characterized by high plasma protein binding, rapid systemic clearance, and a relatively short terminal half-life, which collectively contribute to low systemic exposure. nih.govnih.gov
Plasma Protein Binding Characteristics
Desisobutyryl Ciclesonide exhibits a very high degree of binding to human plasma proteins. nih.goversnet.org In vitro studies have consistently shown that approximately 99% of des-CIC in the systemic circulation is bound to proteins like albumin and α1-acid glycoprotein. nih.govnih.govfda.gov This high level of protein binding means that only a very small fraction (≤ 1%) of the drug is unbound and pharmacologically active in the systemic circulation. nih.govfda.gov
The extensive plasma protein binding is a key factor in minimizing potential systemic side effects. ersnet.orgnih.gov Research has demonstrated that this binding is not saturated at therapeutic concentrations and is not affected by the presence of other drugs like warfarin or salicylic (B10762653) acid. nih.govfda.gov Furthermore, the protein binding characteristics of des-CIC remain unchanged in plasma from patients with renal or hepatic impairment. nih.gov
Table 2: Plasma Protein Binding of Desisobutyryl Ciclesonide
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Mean Plasma Protein Binding | ~99% (≥99%) | Consistent across human and various animal species. | nih.goversnet.orgnih.govfda.gov |
| Unbound (Free) Fraction | ≤ 1% | Represents the pharmacologically active portion in systemic circulation. | fda.gov |
| Effect of Other Drugs (Warfarin, Salicylic Acid) | No change in binding | Indicates low potential for protein binding-based drug interactions. | nih.govfda.gov |
| Effect of Renal/Hepatic Impairment | No change in binding | Binding characteristics are stable in these disease states. | nih.gov |
Systemic Clearance Rates
Desisobutyryl Ciclesonide is subject to rapid and high systemic clearance. nih.govopenaccessjournals.com Following intravenous administration of the parent compound, ciclesonide, the clearance value for des-CIC was reported to be high at approximately 228 L/h. atsjournals.orgfda.gov Another estimate, assuming complete conversion from ciclesonide, suggests an even higher apparent clearance of 396 L/h. ersnet.org This rate is considerably greater than hepatic blood flow (approx. 90 L/h), indicating that clearance mechanisms beyond the liver are involved. ersnet.org This efficient clearance rapidly removes the active metabolite from the systemic circulation, further limiting the potential for systemic effects. ersnet.orgnih.gov
Table 3: Systemic Clearance of Desisobutyryl Ciclesonide
| Reported Clearance Rate | Condition/Assumption | Reference |
|---|---|---|
| ~228 L/h | Following intravenous administration of ciclesonide. | atsjournals.orgfda.gov |
| 396 L/h | Apparent clearance, assuming complete conversion from ciclesonide. | ersnet.org |
Terminal Half-life Determinations
The terminal elimination half-life (t½) of Desisobutyryl Ciclesonide is relatively short. Determinations have varied slightly across different studies and populations. After intravenous administration of ciclesonide in humans, the serum half-life of des-CIC was measured at 3.5 hours. oup.com A study involving patients with mild-to-moderate asthma reported a mean terminal half-life of 3.15 hours, which was similar to the 3.33 hours observed in healthy subjects. nih.gov In a study of patients undergoing lung surgery who received a single inhaled dose, the mean terminal half-life was found to be 5.7 hours. ersnet.org In animal studies across four different species, the apparent terminal half-life of des-CIC ranged from 2.4 to 6.9 hours. nih.gov
Table 4: Terminal Half-life of Desisobutyryl Ciclesonide
| Reported Half-life (t½) | Study Population/Condition | Reference |
|---|---|---|
| 3.5 hours | Humans, after IV administration of Ciclesonide. | oup.com |
| 3.15 hours | Patients with mild-to-moderate asthma. | nih.gov |
| 3.33 hours | Healthy subjects. | nih.gov |
| 5.7 hours | Patients undergoing lung surgery after single inhalation. | ersnet.org |
| 2.4 - 6.9 hours | Range across four animal species (mouse, rat, rabbit, dog). | nih.gov |
Preclinical Pharmacological Research of Desisobutyryl Ciclesonide
In Vitro Studies on Cellular Models
Human Alveolar Type II Epithelial Cells (A549)
Studies utilizing the A549 human lung epithelial cell line have been instrumental in understanding the cellular pharmacology of des-CIC. Research shows that ciclesonide (B122086) is efficiently taken up by A549 cells and subsequently converted to its active metabolite, des-CIC. nih.govresearchgate.net Following this activation, des-CIC is further metabolized into fatty acid conjugates. nih.gov
The intracellular concentration of ciclesonide decreases over time, while the concentration of des-CIC remains relatively stable for up to 24 hours. nih.govresearchgate.net Concurrently, the concentration of des-CIC fatty acid conjugates, primarily des-CIC-oleate, increases. nih.govresearchgate.net This formation of a fatty acid ester depot is believed to contribute to the prolonged local anti-inflammatory activity of the drug, as the active metabolite can be slowly released from these conjugates. nih.gov
Comparative studies have demonstrated the potent anti-inflammatory effects of des-CIC in this cell line. In one study, the efficacy of des-CIC in reducing interleukin-1β (IL-1β) induced inflammation was compared to that of dexamethasone (B1670325) (DEX). The results showed that both des-CIC and DEX were equally effective in reducing the expression of key pro-inflammatory cytokines, including IL-1β, IL-6, and IL-8. oup.com
Table 1: Metabolism of Ciclesonide in A549 Cells Over Time A549 cells were incubated with 2 x 10⁻⁸ M ciclesonide for 1 hour, followed by incubation in a drug-free medium.
| Time After Incubation | Ciclesonide (pmol/dish) | des-CIC (pmol/dish) | des-CIC Fatty Acid Conjugates (pmol/dish) |
| 3 h | Decreasing | 2.27 - 3.19 | Increasing |
| 6 h | Decreasing | 2.27 - 3.19 | Increasing |
| 24 h | Decreasing | 2.27 - 3.19 | Increasing |
Source: nih.govresearchgate.net
Normal Human Bronchial Epithelial Cells (NHBE)
Research on Normal Human Bronchial Epithelial (NHBE) cells, which represent the cell population of the conducting airways, has confirmed the bioactivation of ciclesonide. nih.govdovepress.com In vitro studies show that ciclesonide is rapidly hydrolyzed by NHBE cells, with approximately 30% being converted to des-CIC within 4 hours and almost complete conversion by 24 hours. drugbank.comnih.gov
The enzymes responsible for this metabolic conversion in NHBE cells have been identified primarily as cytosolic carboxylesterases, with some contribution from cholinesterases. nih.govdrugbank.comnih.gov Further investigations have also explored the reversibility of des-CIC fatty acid conjugation in these cells, demonstrating that the formed conjugates can be converted back to the active des-CIC. nih.gov This reversible process supports the concept of a local depot of the active drug within the bronchial epithelium. nih.gov
Table 2: Ciclesonide Hydrolysis in NHBE Cells
| Time Point | Conversion to des-CIC | Primary Enzymes Involved |
| 4 hours | ~30% | Cytosolic Carboxylesterases, Cholinesterases |
| 24 hours | Almost complete | Cytosolic Carboxylesterases, Cholinesterases |
Source: drugbank.comnih.gov
Human Nasal Epithelial Cells (HNEC)
Studies using cultured Human Nasal Epithelial Cells (HNEC) have provided insights into the metabolism of ciclesonide in the upper airways. nih.govdovepress.com In these cells, ciclesonide is rapidly converted to des-CIC. nih.gov This conversion is mediated by carboxylesterases and cholinesterases. nih.govnih.gov
Following its formation, des-CIC undergoes reversible fatty acid conjugation. nih.gov Research has shown that while the amount of the parent compound, ciclesonide, in HNECs decreases significantly over 24 hours (a 93-fold decrease), the levels of the active metabolite des-CIC remain constant. nih.gov Furthermore, the fatty acid conjugates of des-CIC are retained within the cells for up to 24 hours post-treatment. nih.gov This retention of des-CIC and its conjugates within the nasal epithelium suggests a prolonged local availability of the active drug. nih.gov
Human Lung Precision-Cut Tissue Slices
Precision-cut lung slices (PCLS) offer a more complex in vitro model that preserves the tissue architecture. Studies using human PCLS have confirmed the metabolic pathway of ciclesonide observed in simpler cell culture models. nih.govdovepress.comnih.gov In lung slices, the inactive parent compound is first converted to the active metabolite, des-CIC. nih.gov Subsequently, des-CIC is converted to fatty acid conjugates, with desisobutyryl-ciclesonide (B8069184) oleate (B1233923) identified as the primary conjugate. nih.gov
This formation of fatty acid conjugates represents a major metabolic pathway for ciclesonide in human lung tissue. nih.gov In vivo studies have also confirmed the presence of des-CIC and its fatty acid conjugates (oleate and palmitate) in both central and peripheral lung tissues following inhalation of ciclesonide. ersnet.org The metabolism of ciclesonide in lung tissue differs from that in liver tissue; after a 24-hour incubation, significantly more radioactivity from labeled ciclesonide was found in lung tissue compared to liver tissue, where it is more rapidly inactivated. nih.govnih.gov This highlights the lung-specific activation and retention mechanism. nih.gov
Table 3: Metabolism of Ciclesonide in Human Lung vs. Liver Slices
| Tissue | Primary Metabolic Pathway | Key Metabolites |
| Human Lung Slices | Activation to des-CIC, followed by reversible fatty acid conjugation. nih.gov | This compound (des-CIC), this compound oleate. nih.gov |
| Human Liver Slices | Activation to des-CIC, followed by rapid inactivation to polar metabolites. nih.gov | Dihydroxylated this compound. nih.gov |
Source: nih.gov
Human Liver Microsomes
Investigations using human liver microsomes have been crucial for understanding the systemic metabolism and inactivation of ciclesonide and des-CIC. When incubated with human liver microsomes, ciclesonide is first metabolized to its active form, des-CIC (also referred to as M1). nih.gov This initial step is catalyzed by one or more esterases. nih.gov
Following its formation, des-CIC is further metabolized into at least two additional inactive metabolites, M2 and M3. nih.gov The formation of these subsequent metabolites is primarily catalyzed by the cytochrome P450 enzyme CYP3A4, with a lesser contribution from CYP2D6. nih.gov Inhibitor studies confirmed the roles of these enzymes; troleandomycin (B1681591) (a CYP3A4 inhibitor) inhibited the formation of M2 and M3 by 85%. nih.gov This rapid hepatic metabolism contributes to the low systemic bioavailability of the active compound. drugbank.com
Table 4: Enzyme Involvement in Ciclesonide Metabolism in Human Liver Microsomes
| Metabolic Step | Metabolite Formed | Primary Enzyme(s) Involved |
| Ciclesonide → des-CIC | des-isobutyryl-ciclesonide (des-CIC, M1) | Esterases nih.gov |
| des-CIC → Inactive Metabolites | M2, M3 | CYP3A4 (major), CYP2D6 (minor) nih.gov |
Source: nih.gov
Primary Rat Spleen Cells and Human Peripheral Blood Mononuclear Cells
The anti-inflammatory effects of des-CIC have also been evaluated in immune cells. In vitro studies have shown that des-CIC potently inhibits the activation of lymphocytes. researchgate.net This inhibitory effect was observed in various systems, including concanavalin (B7782731) A-stimulated primary rat spleen cells and in activated human lymphocytes. researchgate.net In most of these systems, des-CIC demonstrated greater potency than its parent compound, ciclesonide. researchgate.net The efficacy of des-CIC in these assays was found to be comparable to that of budesonide (B1683875). researchgate.net These findings corroborate the potent immunosuppressive and anti-inflammatory properties of des-CIC at a cellular level. researchgate.net
Human CD4+ Lymphocytes
In vitro studies have demonstrated the potent inhibitory effects of this compound on human CD4+ lymphocytes. These cells play a crucial role in the inflammatory cascade associated with various respiratory diseases. Research has shown that des-CIC effectively suppresses the proliferation of CD3-induced human CD4+ lymphocytes, with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM. caymanchem.combiomol.com Furthermore, des-CIC significantly inhibits the production of various cytokines by these activated lymphocytes, with IC50 values ranging from 0.5 to 1.5 nM. caymanchem.combiomol.comcaymanchem.com
Table 1: Inhibitory Activity of this compound on Human CD4+ Lymphocytes
| Parameter | IC50 Value | Reference |
|---|---|---|
| CD3-induced Proliferation | 0.2 nM | caymanchem.combiomol.com |
| Cytokine Production | 0.5-1.5 nM | caymanchem.combiomol.comcaymanchem.com |
In Vivo Animal Model Investigations
The anti-inflammatory properties of this compound observed in vitro have been further substantiated through various in vivo animal model investigations. These studies have been crucial in understanding its efficacy in complex biological systems that mimic human respiratory diseases.
Rodent Models of Airway Inflammation and Lung Edema
In the Brown Norway rat model, a well-established model for allergic airway inflammation, both ciclesonide and its active metabolite, des-CIC, have demonstrated significant efficacy. nih.gov When administered intratracheally, des-CIC effectively inhibited the antigen-induced accumulation of eosinophils, a hallmark of allergic inflammation, in the bronchoalveolar lavage fluid (BALF). nih.govresearchgate.net Studies have reported an ED50 value, the dose required to produce a 50% response, for eosinophil accumulation of 0.7 mg/kg for des-CIC. caymanchem.comcaymanchem.com Additionally, des-CIC was shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and total protein in the BALF, with ED50 values of 0.4 mg/kg and 0.5 mg/kg, respectively. caymanchem.comcaymanchem.com These findings indicate a potent and broad anti-inflammatory effect in an allergic asthma model. nih.govresearchgate.net
Table 2: Efficacy of this compound in Antigen-induced Airway Eosinophilia in Brown Norway Rats
| Parameter | ED50 Value | Reference |
|---|---|---|
| Eosinophil Accumulation | 0.7 mg/kg | caymanchem.comcaymanchem.com |
| TNF-α Accumulation | 0.4 mg/kg | caymanchem.comcaymanchem.com |
| Total Protein Accumulation | 0.5 mg/kg | caymanchem.comcaymanchem.com |
The efficacy of ciclesonide, which is converted to des-CIC in the lungs, has also been evaluated in a Sephadex-induced lung edema model. nih.govresearchgate.net This model induces a non-allergic inflammatory response characterized by fluid accumulation in the lungs. Research has shown that ciclesonide demonstrates comparable efficacy to other established corticosteroids in this model, highlighting the potent anti-inflammatory action of its active metabolite, des-CIC, in reducing lung edema. nih.govnih.gov
In a neonatal rat model of lung injury induced by bleomycin, des-CIC has been shown to be as effective as dexamethasone in reducing the expression of various proinflammatory cytokine mRNAs. oup.comresearchgate.net This model is particularly relevant for studying conditions like bronchopulmonary dysplasia. oup.com Specifically, des-CIC was found to suppress the bleomycin-induced increases in the mRNA expression of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα) in the lung tissue of neonatal rats. researchgate.net
Neonatal Rat Models for Bronchopulmonary Dysplasia
Bronchopulmonary dysplasia (BPD) is a significant cause of chronic lung disease in premature infants. oup.com Preclinical studies using neonatal rat models of BPD have explored the therapeutic potential of this compound. oup.comendocrine-abstracts.org In a model where lung injury is induced by bleomycin, systemic administration of des-CIC was as effective as dexamethasone in reducing the expression of proinflammatory cytokine genes in the lungs. oup.comresearchgate.net This suggests that des-CIC possesses potent anti-inflammatory effects relevant to the pathology of BPD. endocrine-abstracts.org Notably, these studies also indicated that des-CIC may have a more favorable safety profile compared to other glucocorticoids. oup.comendocrine-abstracts.org Further research in neonatal rat models, including those involving intra-amniotic endotoxin (B1171834) exposure to mimic chorioamnionitis, supports the potential of ciclesonide (and therefore its active metabolite des-CIC) to attenuate lung structure alterations and pulmonary hypertension, key features of BPD. nih.gov
Comparative Analysis of Somatic and Metabolic Effects with Dexamethasone
Preclinical studies in neonatal rats have demonstrated a significant divergence in the somatic and metabolic effects of this compound (des-CIC) compared to dexamethasone. oup.comresearchgate.net Systemic administration of dexamethasone resulted in a notable reduction in body weight, a decrease in serum levels of insulin-like growth factor-1 (IGF-1), and the development of chronic hyperglycemia. oup.comresearchgate.net In stark contrast, des-CIC did not induce these adverse effects. oup.comresearchgate.net Even with repeated daily injections over five days, des-CIC did not lead to growth suppression in neonatal rats, an effect commonly observed with dexamethasone. oup.comresearchgate.netoup.com This lack of impact on somatic growth with des-CIC is attributed to its failure to reduce IGF-1 levels, a primary growth factor in neonates. researchgate.netoup.com
These findings suggest that while both compounds are potent glucocorticoids, des-CIC exhibits a more favorable profile regarding systemic somatic and metabolic parameters in neonatal animal models. oup.comresearchgate.net The distinct chemical structures at the C16/C17 position of the steroid D-ring between des-CIC and dexamethasone are thought to contribute to these differential effects. oup.comresearchgate.net
Table 1: Comparative Somatic and Metabolic Effects of Des-CIC and Dexamethasone in Neonatal Rats
| Parameter | Dexamethasone Effect | This compound Effect |
|---|---|---|
| Body Weight | Reduction | No significant change |
| Serum IGF-1 Levels | Reduction | No significant change |
| Blood Glucose | Chronic Hyperglycemia | No significant change |
| Growth Suppression (5 daily injections) | Present | Absent |
Glucocorticoid Receptor Transcriptional Responses in Lung and Liver
This compound (des-CIC) and dexamethasone exhibit both similarities and differences in their influence on glucocorticoid receptor (GR) transcriptional responses in the lung and liver of neonatal rats. oup.comresearchgate.net While both compounds effectively reduce the expression of various bleomycin-induced proinflammatory cytokine mRNAs in the lungs, genome-wide transcriptomic analyses have revealed distinct response profiles in both lung and liver tissues. oup.comresearchgate.netchildrensmercy.org
In vitro studies have confirmed the potent GR transactivation and transrepression capabilities of des-CIC. oup.comresearchgate.netchildrensmercy.org Interestingly, des-CIC is described as a GR super-agonist in in vitro coregulator peptide binding assays. oup.comresearchgate.netchildrensmercy.org Molecular dynamics simulations further suggest that des-CIC induces unique allosteric signaling pathways within the GR ligand-binding domain, which differ from those activated by dexamethasone. oup.comresearchgate.netchildrensmercy.org These unique interactions may underpin the differential gene expression patterns observed in the lung and liver. oup.comresearchgate.netchildrensmercy.org
This suggests that while both des-CIC and dexamethasone act via the glucocorticoid receptor, the conformational changes they induce in the receptor and subsequent interactions with co-regulators may differ, leading to tissue-specific gene regulation. oup.comresearchgate.netchildrensmercy.org
Rabbit Nasal Mucosa Studies on Uptake and Metabolism
Studies utilizing rabbit nasal mucosa have provided significant insights into the uptake and metabolism of ciclesonide and the retention of its active metabolite, this compound (des-CIC). nih.govresearchgate.netd-nb.info Research has shown that ciclesonide is rapidly converted to des-CIC within the nasal mucosa. nih.govd-nb.info The highest concentration of des-CIC was observed as early as 30 minutes post-administration, indicating a swift metabolic activation process. nih.govd-nb.info
A key finding from these studies is the prolonged retention of des-CIC in the nasal mucosa, with measurable levels detected for up to 24 hours after a single dose. nih.govresearchgate.net This sustained presence is partly attributed to the formation of reversible fatty acid conjugates, specifically des-CIC-oleate and des-CIC-palmitate. nih.govresearchgate.net The peak concentrations of these conjugates were observed at 8 and 16 hours post-administration, respectively. nih.govresearchgate.net This conjugation creates a local, reversible pool of the active drug, which is thought to contribute to its sustained anti-inflammatory effects and support once-daily dosing. nih.govresearchgate.net
Furthermore, the formulation of the ciclesonide suspension was found to significantly influence its uptake. A hypotonic suspension led to significantly higher concentrations of both ciclesonide and des-CIC in the nasal mucosa compared to an isotonic suspension. nih.govresearchgate.netnih.gov
Table 2: Des-CIC and its Fatty Acid Conjugate Concentrations in Rabbit Nasal Mucosa Over Time
| Time Post-Administration | Des-CIC Concentration (pmol/g tissue) | Des-CIC-Oleate Peak | Des-CIC-Palmitate Peak |
|---|---|---|---|
| 0.5 hours | 415 (Highest Concentration) | ||
| 8 hours | Highest Concentration | ||
| 16 hours | Highest Concentration | ||
| 24 hours | 45.46 |
Comparative Studies with Other Inhaled Corticosteroids (e.g., Fluticasone (B1203827) Propionate (B1217596), Budesonide, Dexamethasone)
Efficacy Comparisons in Anti-inflammatory Models
In various preclinical anti-inflammatory models, this compound (des-CIC) has demonstrated comparable efficacy to other established inhaled corticosteroids. In radioligand binding assays, des-CIC and fluticasone propionate show similarly high affinity for the glucocorticoid receptor, which is approximately 100-fold greater than that of the parent compound, ciclesonide. researchgate.netnih.gov The relative receptor affinity of des-CIC is also noted to be about 12 times higher than that of dexamethasone. researchgate.net
In a Brown Norway rat model of antigen-induced airway eosinophilia and a model of Sephadex-induced lung edema, ciclesonide (which is converted to des-CIC in the lungs) and fluticasone propionate exhibited comparable efficacy. researchgate.netnih.gov Similarly, in studies with patients, once-daily ciclesonide has been shown to be at least as effective as twice-daily budesonide or fluticasone propionate in improving lung function and reducing symptoms. nih.govopenaccessjournals.com Some studies even suggest that ciclesonide may offer better improvements in certain lung function parameters compared to budesonide. nih.gov In a study comparing ciclesonide to fluticasone propionate in children with persistent asthma, both treatments resulted in significant and comparable improvements in lung function. openaccessjournals.com
Table 3: Relative Glucocorticoid Receptor Binding Affinity
| Compound | Relative Receptor Affinity (Dexamethasone = 100) |
|---|---|
| This compound | ~1200 |
| Fluticasone Propionate | High (comparable to des-CIC) |
| Budesonide | 935 |
| Dexamethasone | 100 |
| Ciclesonide | 12 |
Systemic Pharmacodynamic Comparisons
A key feature of des-CIC, stemming from its prodrug ciclesonide, is its favorable systemic pharmacodynamic profile compared to other inhaled corticosteroids like fluticasone propionate. nih.gov Following a 7-day intratracheal administration in preclinical models, ciclesonide was found to be 44-fold less potent than fluticasone in causing adrenal involution. nih.gov Furthermore, ciclesonide was 22-fold less active than fluticasone in inducing hypoplasia of the femoral growth plate. nih.gov
This improved systemic safety profile is attributed to several factors. Ciclesonide is activated to des-CIC primarily in the lungs, limiting systemic exposure to the active metabolite. researchgate.netnih.gov Additionally, both ciclesonide and des-CIC are highly protein-bound (approximately 99%) in the systemic circulation, which further reduces the concentration of free, pharmacologically active drug. openaccessjournals.comersnet.org This high degree of protein binding is significantly greater than that of budesonide (88%) and beclomethasone (B1667900) dipropionate (87%). openaccessjournals.com These properties contribute to a minimized potential for systemic side effects. ersnet.org
Advanced Research Methodologies and Analytical Techniques for Desisobutyryl Ciclesonide
Bioanalytical Method Development
Precise and sensitive bioanalytical methods are fundamental for characterizing the pharmacokinetic profile of Desisobutyryl Ciclesonide (B122086).
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for Biological Samples
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the quantitative analysis of Desisobutyryl Ciclesonide in biological matrices such as human plasma and serum. nih.govnih.gov This technique offers exceptional selectivity and sensitivity, which is critical due to the low systemic concentrations observed after inhalation of the parent drug, Ciclesonide. nih.govfrontagelab.com
Researchers have developed ultrasensitive LC-MS/MS methods capable of detecting Desisobutyryl Ciclesonide at picogram-per-milliliter levels. nih.govresearchgate.net One such method utilized a reversed-phase liquid chromatography system coupled with atmospheric pressure photoionization-tandem mass spectrometry (LC-APPI-MS/MS). nih.govresearchgate.net This approach achieved a lower limit of quantification (LLOQ) of 1 pg/mL in human serum, a significant improvement over previous methods. nih.govfrontagelab.com The sample preparation typically involves liquid-liquid extraction, for instance, using methyl tert-butyl ether or 1-chlorobutane, to isolate the analyte from the complex biological matrix. nih.govnih.gov To ensure accuracy, isotopically labeled internal standards, such as Desisobutyryl-Ciclesonide-d11, are often employed. nih.gov
Another developed method used atmospheric pressure chemical ionization (APCI) as the ionization source, achieving an LLOQ of 10 pg/mL in human plasma. nih.gov These methods are fully validated according to regulatory guidelines and have been successfully applied in clinical pharmacokinetic studies. nih.govnih.gov
| Parameter | LC-APPI-MS/MS Method | LC-APCI-MS/MS Method |
| Analyte | This compound (B8069184) | This compound |
| Biological Matrix | Human Serum | Human Plasma |
| Extraction Solvent | 1-Chlorobutane | Methyl tert-butyl ether |
| Internal Standard | des-CIC-d11 | Mifepristone |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 10 pg/mL |
| Linearity Range | 1-500 pg/mL | 10-10,000 pg/mL |
| Analysis Time | 4.7 min/injection | Not specified |
| Ionization Source | APPI | APCI |
High-Performance Liquid Chromatography (HPLC) with UV Detection
While LC-MS/MS is favored for its high sensitivity in biological sample analysis, high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a valuable technique for the analysis of the bulk drug and its formulations. Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Ciclesonide, which can be adapted for its metabolite, Desisobutyryl Ciclesonide. ijpsr.comresearchgate.netresearchgate.net
These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or ethanol) and water. ijpsr.comresearchgate.netresearchgate.net UV detection is commonly performed at a wavelength where the compound exhibits maximum absorbance, such as 242 nm. researchgate.netresearchgate.net The methods are validated for specificity, linearity, accuracy, and precision according to International Council for Harmonisation (ICH) guidelines. ijpsr.comresearchgate.net For instance, one method demonstrated a linear response over a concentration range of 10% to 150% with a high correlation coefficient (r² > 0.999). researchgate.net
| Parameter | RP-HPLC Method 1 | RP-HPLC Method 2 |
| Analyte | Ciclesonide (adaptable for Desisobutyryl Ciclesonide) | Ciclesonide (adaptable for Desisobutyryl Ciclesonide) |
| Column | Waters Symmetry C18 (5 µm, 4.6 mm x 250 mm) | Inertsil ODS-C18 (5 µm, 250 mm x 4.6 mm) |
| Mobile Phase | Ethanol:Water (85:15 v/v) | Methanol:Water (95:5 v/v) |
| Flow Rate | 1.10 mL/min | 1.0 mL/min |
| Detection Wavelength | 242 nm | 242 nm |
| Recovery | 99.6% | 98.91%–100.59% |
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are crucial in vitro tools used to determine the binding affinity of Desisobutyryl Ciclesonide to its pharmacological target, the glucocorticoid receptor. nih.govresearchgate.net These assays measure the ability of the compound to displace a radiolabeled ligand that is known to bind to the receptor.
Studies have shown that Desisobutyryl Ciclesonide exhibits a high affinity for the human glucocorticoid receptor, with a reported IC₅₀ value of 1.75 nM. caymanchem.com In comparative studies, the binding affinity of Desisobutyryl Ciclesonide was found to be comparable to that of fluticasone (B1203827) propionate (B1217596) and significantly higher—over 100-fold greater—than its parent compound, Ciclesonide. nih.govresearchgate.net Another study reported the relative binding affinity of this compound to the rat glucocorticoid receptor as 1212, compared to dexamethasone (B1670325) (100) and Ciclesonide (12). nih.gov These findings underscore the potent activity of the metabolite at the receptor level.
Imaging and Distribution Studies
Imaging techniques are employed to visualize and quantify the deposition and distribution of Ciclesonide and its active metabolite, Desisobutyryl Ciclesonide, within the lungs.
Scintigraphical Methods for Pulmonary Deposition
Gamma scintigraphy is a key imaging modality used to assess the pulmonary deposition of inhaled drugs. nih.govcapes.gov.br In these studies, the drug, Ciclesonide, is radiolabeled, typically with Technetium-99m (⁹⁹mTc), and administered via an inhaler. nih.govscribd.com Two-dimensional (2D) gamma scintigraphy is then used to quantify the amount of the drug deposited in the lungs versus the oropharynx. nih.govcapes.gov.br
Studies in patients with mild asthma have demonstrated high pulmonary deposition of Ciclesonide administered via a hydrofluoroalkane-metered dose inhaler (HFA-MDI). nih.govscribd.com One such study reported that 52% of the nominal dose was deposited in the lungs, with 32.9% deposited in the oropharynx. nih.govscribd.com
Two- and Three-Dimensional Imaging of Lung Distribution
To gain a more detailed understanding of the regional distribution within the lungs, three-dimensional (3D) imaging techniques like single-photon emission computed tomography (SPECT) are utilized. nih.goversnet.org SPECT imaging has revealed that Ciclesonide deposition is highest in the peripheral regions of the lungs, which include the small airways and alveoli. nih.govscribd.com This deep lung deposition is significant as it is the site of action for the drug.
More advanced techniques like desorption electrospray ionization-mass spectrometry imaging (DESI-MSI) have been used to visualize the spatial localization of Ciclesonide and its metabolites, including Desisobutyryl Ciclesonide, in rat lung tissue at a microscopic level. researchgate.netnih.gov These studies have shown the coexistence of Ciclesonide, Desisobutyryl Ciclesonide, and its fatty acid conjugates on the airway epithelium and the distribution of the metabolites in the peripheral lung regions. researchgate.netnih.gov This provides direct evidence of the local activation of Ciclesonide to Desisobutyryl Ciclesonide within the target organ. nih.gov
Genomic and Proteomic Approaches
Genomic and proteomic technologies offer powerful tools to elucidate the molecular mechanisms underlying the activity of Desisobutyryl Ciclesonide (Des-CIC). These approaches allow for a comprehensive analysis of how Des-CIC influences gene expression and cellular function at a global level, providing insights into its therapeutic actions and potential for selective glucocorticoid receptor (GR) modulation.
Genome-wide transcriptomic analyses have been instrumental in characterizing the gene regulatory effects of Desisobutyryl Ciclesonide, often in comparison to other glucocorticoids like Dexamethasone (DEX). oup.comresearchgate.net These studies utilize techniques such as microarray and RNA-sequencing to assess the entire set of RNA transcripts in a cell or tissue under specific conditions.
Research in neonatal rat models has revealed distinct transcriptomic profiles in response to Des-CIC and DEX treatment in both lung and liver tissues. oup.comchildrensmercy.org While there is an overlap in the genes regulated by both compounds, a significant number of genes are uniquely responsive to each. For instance, in neonatal rat lungs, it was found that 653 genes were commonly regulated by both Des-CIC and DEX. However, 300 genes were identified as being uniquely responsive to Des-CIC, while a much larger set of 3,169 genes were uniquely responsive to DEX. researchgate.net This highlights the differential genomic effects of Des-CIC.
Further studies using primary fetal lung fibroblasts from mice also demonstrated a high degree of similarity in the most significantly upregulated and downregulated genes following treatment with either DEX or Des-CIC. researchgate.net Despite this overlap, unique gene expression patterns specific to each compound were also observed. researchgate.net Unsupervised clustering analysis of gene expression in neonatal rat lungs identified a cluster of 73 genes that showed the most similar response to both DEX and Des-CIC. researchgate.net Pathway analysis of these commonly regulated genes indicated an association with surfactant metabolism, a critical process in lung function. researchgate.net
The following table summarizes the differential gene regulation by Desisobutyryl Ciclesonide and Dexamethasone in neonatal rat lung tissue.
Table 1: Differential Gene Regulation in Neonatal Rat Lung by Des-CIC and DEX
| Category | Number of Genes |
|---|---|
| Commonly Regulated by Des-CIC and DEX | 653 |
| Uniquely Regulated by Des-CIC | 300 |
| Uniquely Regulated by DEX | 3,169 |
Data derived from genome-wide transcriptomic analysis in neonatal rat lung tissue. researchgate.net
Heatmap analyses from these transcriptomic studies provide a visual representation of the changes in gene expression, highlighting clusters of genes that are either upregulated or downregulated by Desisobutyryl Ciclesonide. researchgate.netresearchgate.net These analyses have been crucial in identifying key target genes and signaling pathways that are modulated by Des-CIC.
The anti-inflammatory and other cellular effects of Desisobutyryl Ciclesonide are mediated through its interaction with the glucocorticoid receptor (GR). childrensmercy.org Des-CIC, the active metabolite of the prodrug Ciclesonide, exhibits a high binding affinity for the GR, which is approximately 100 times greater than that of its parent compound. nih.gov Upon binding to Des-CIC, the GR-ligand complex translocates to the nucleus. drugbank.com
In the nucleus, the activated GR complex interacts with specific DNA sequences known as Glucocorticoid Response Elements (GREs). drugbank.comnottingham.ac.uk These GREs are located in the promoter regions of target genes and act as enhancers or repressors of gene transcription. The binding of the Des-CIC-GR complex to GREs leads to the recruitment of co-regulator proteins and the basal transcription machinery, ultimately resulting in an increase or decrease in the expression of specific genes. drugbank.com This mechanism is fundamental to the transactivation and transrepression activities of the GR. oup.comresearchgate.net
Studies have shown that Desisobutyryl Ciclesonide is a potent activator of both GR transactivation and transrepression. oup.comchildrensmercy.org Molecular dynamics simulations have provided further insights, revealing that Des-CIC induces unique allosteric signaling pathways within the GR ligand-binding domain. oup.comchildrensmercy.orgchildrensmercy.org This suggests that the conformation of the GR, when bound to Des-CIC, may differ from when it is bound to other glucocorticoids like DEX, potentially leading to differential interactions with co-regulators and, consequently, the distinct gene expression profiles observed in transcriptomic analyses. This positions Des-CIC as a selective GR modulator, capable of eliciting a more targeted and potentially more favorable therapeutic response. oup.comchildrensmercy.orgchildrensmercy.org
The investigation of GRE-mediated gene regulation by Desisobutyryl Ciclesonide is crucial for understanding its specific molecular actions and for the development of advanced therapeutic strategies.
Therapeutic Index and Safety Profile from a Mechanistic Perspective
Molecular Basis for Improved Therapeutic Ratio
Desisobutyryl-ciclesonide's enhanced therapeutic ratio is fundamentally linked to its design as the active metabolite of a prodrug, ciclesonide (B122086). nih.govtandfonline.com Ciclesonide itself is largely inactive, exhibiting a very low binding affinity for the glucocorticoid receptor (GR). tandfonline.commedchemexpress.com It is only after administration, primarily within the target lung tissue, that it is converted by endogenous esterases into des-CIC. nih.govresearchgate.netersnet.org
This active metabolite, des-CIC, possesses a remarkably high affinity for the glucocorticoid receptor, which is approximately 100 to 120 times greater than that of the parent compound and significantly higher than that of the reference glucocorticoid, dexamethasone (B1670325). tandfonline.comnih.govdrugbank.com This potent, localized activity allows for effective anti-inflammatory action at the target site. dovepress.com Studies comparing the relative receptor affinity (RRA) of various corticosteroids highlight the potency of des-CIC. tandfonline.comnih.gov Furthermore, research in neonatal rat models suggests that even when administered systemically, des-CIC effectively reduces pro-inflammatory cytokine gene expression in the lungs without inducing the adverse systemic effects associated with other glucocorticoids like dexamethasone. oup.comresearchgate.netchildrensmercy.org This distinction points to a favorable therapeutic index derived from its inherent molecular activity. oup.comresearchgate.net
Table 1: Relative Glucocorticoid Receptor Affinity (RRA) of Ciclesonide and its Metabolite
This interactive table summarizes the binding affinity of ciclesonide and This compound (B8069184) to the glucocorticoid receptor, with dexamethasone as a reference.
| Compound | Relative Receptor Affinity (RRA) | Source |
|---|---|---|
| Dexamethasone | 100 | tandfonline.comnih.gov |
| Ciclesonide (CIC) | 12 | tandfonline.comnih.gov |
| This compound (des-CIC) | 1200 - 1212 | tandfonline.comnih.govresearchgate.net |
Differential Activation in Oropharynx versus Lung Tissue
A key feature contributing to the safety profile of inhaled ciclesonide is its differential activation in the oropharynx compared to the lung. nih.gov The conversion of the inactive prodrug ciclesonide to the highly active des-CIC is mediated by esterases present in airway tissues. nih.govnih.gov However, the extent of this activation is significantly lower in the oropharynx. nih.govnih.gov
Studies measuring the deposition and metabolism following inhalation show that while a portion of ciclesonide is deposited in the oropharynx, there is very little conversion to its active metabolite in this area. nih.govnih.gov One study found that less than 20% of the residual ciclesonide in the oropharynx was metabolized to des-CIC. nih.gov The concentration of des-CIC detected in oropharyngeal washouts is relatively low, with the area under the concentration-time curve (AUC) for des-CIC being substantially lower than that of the parent compound and other inhaled corticosteroids like fluticasone (B1203827) propionate (B1217596). nih.gov This limited local activation minimizes the potential for local side effects in the mouth and throat. nih.govopenaccessjournals.com In contrast, ciclesonide is efficiently metabolized to des-CIC upon reaching the lung, the intended target organ, ensuring its therapeutic effect is concentrated where it is needed. ersnet.orgopenaccessjournals.comspringermedizin.de
Table 2: Ciclesonide and Metabolite Levels in the Oropharynx (0-60 min)
This interactive table presents data from a study comparing the amount of ciclesonide and its active metabolite, des-CIC, in the oropharynx after inhalation.
| Compound | Area Under the Curve (AUC₀₋₆₀ min) (nmol·h/L) | Finding | Source |
|---|---|---|---|
| Ciclesonide | 250.4 | - | nih.gov |
| This compound (des-CIC) | 37.8 | Significantly lower than parent compound | nih.gov |
| Fluticasone Propionate (for comparison) | 636.2 | Significantly higher than ciclesonide and des-CIC | nih.gov |
Contribution of Systemic Clearance and Protein Binding to Safety Profile
Beyond its targeted activation, the pharmacokinetic properties of this compound in the systemic circulation are crucial to its safety profile. nih.govnih.gov Once absorbed systemically, both ciclesonide and des-CIC are characterized by exceptionally high plasma protein binding, measured at approximately 99%. nih.govoup.comopenaccessjournals.comnih.goversnet.orgoup.com This extensive binding means that only about 1% of the drug circulates in its free, pharmacologically active form, thereby limiting its potential to interact with glucocorticoid receptors outside the target tissue and cause systemic side effects. openaccessjournals.comnih.govresearchgate.net This high degree of protein binding is maintained even in the plasma of patients with renal or hepatic impairment. nih.gov
In addition to high protein binding, des-CIC exhibits rapid and efficient systemic clearance. nih.govopenaccessjournals.comersnet.orgsigmaaldrich.com The apparent systemic clearance of des-CIC is notably high, estimated at 396 L·h⁻¹, which may involve clearance mechanisms in other organs in addition to the liver. openaccessjournals.comersnet.org This rapid clearance ensures that any systemically absorbed active metabolite is quickly removed from circulation, further reducing the potential for systemic effects. nih.govresearchgate.netdrugbank.com The combination of low oral bioavailability, high plasma protein binding, and rapid systemic clearance underpins the minimal systemic exposure to active des-CIC. nih.govspringermedizin.de
Table 3: Pharmacokinetic Properties of this compound (des-CIC)
This interactive table summarizes key pharmacokinetic parameters of des-CIC that contribute to its safety profile.
| Parameter | Value | Significance | Sources |
|---|---|---|---|
| Plasma Protein Binding | ~99% | Minimizes free, active drug in circulation | oup.comopenaccessjournals.comnih.goversnet.orgoup.comresearchgate.net |
| Apparent Systemic Clearance | 396 L·h⁻¹ | Rapid removal from systemic circulation | openaccessjournals.comersnet.org |
| Serum Half-life (t½) | ~3.5 hours | Reflects efficient elimination | oup.comoup.com |
Desisobutyryl Ciclesonide as a Potential Selective Glucocorticoid Receptor Modulator
Emerging research indicates that this compound may function as a selective glucocorticoid receptor modulator (SEGRM). oup.comresearchgate.netoup.comdntb.gov.ua A SEGRM is a compound that binds to the GR but has a different profile of downstream effects compared to traditional glucocorticoids, ideally separating the desired anti-inflammatory effects (transrepression) from unwanted metabolic effects (transactivation).
Studies in neonatal rat models have shown that while des-CIC is as effective as dexamethasone in repressing the expression of pro-inflammatory genes, it does not trigger the same adverse systemic effects, such as reduced body weight or hyperglycemia. oup.comresearchgate.netchildrensmercy.orgoup.com This suggests a dissociation of its therapeutic and adverse actions. In vitro, des-CIC demonstrates potent GR transactivation and transrepression activity, yet genome-wide transcriptomic analyses reveal significant differences in the gene expression profiles induced by des-CIC versus dexamethasone in both lung and liver tissues. oup.comresearchgate.netchildrensmercy.org
Mechanistic studies using molecular dynamics simulations have provided further insight, revealing that des-CIC induces unique interactions and allosteric signaling pathways within the GR's ligand-binding domain. oup.comresearchgate.netchildrensmercy.orgoup.com These distinct structural interactions with the receptor likely underlie its differential effects on gene regulation. Termed a "GR super-agonist" in some in vitro assays, des-CIC's unique structural features and consequent selective modulation of the GR may contribute significantly to the favorable therapeutic index of its parent compound, ciclesonide. oup.comresearchgate.netchildrensmercy.orgoup.com
Future Directions and Research Gaps in Desisobutyryl Ciclesonide Pharmacology
Elucidation of Remaining Unidentified Metabolic Pathways
The primary metabolic activation of ciclesonide (B122086) to des-CIC is well-documented. Ciclesonide, a prodrug, is hydrolyzed by intracellular esterases, primarily carboxylesterases and cholinesterases, in the airways to form the pharmacologically active des-CIC. nih.govnih.gov This active metabolite has a glucocorticoid receptor binding affinity that is over 100 times greater than the parent compound. ersnet.orgnih.gov Following its formation, des-CIC undergoes two principal metabolic routes: reversible esterification with fatty acids and further hepatic metabolism.
In the lungs, des-CIC is conjugated with fatty acids, such as oleic and palmitic acid, to form des-CIC oleate (B1233923) and des-CIC palmitate. nih.goversnet.orgnih.gov This process of lipid conjugation is reversible, creating an intracellular depot of the active metabolite that may contribute to its prolonged anti-inflammatory activity and allow for once-daily dosing. nih.govnih.gov
Systemically, des-CIC that enters the circulation is further metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isozyme, into inactive hydroxylated metabolites. nih.govfda.gov
Research Gaps: While the major metabolic pathways are understood, a comprehensive characterization of all downstream metabolites is incomplete. The specific chemical structures and pharmacological activity (or lack thereof) of all minor metabolites resulting from CYP3A4 and potentially other CYP isozyme interactions are not fully elucidated. fda.gov Further research is needed to:
Identify and quantify the full spectrum of minor metabolites formed in the liver.
Investigate the potential for metabolism by other enzymes, besides CYP3A4, especially in extrahepatic tissues.
Determine if any of these downstream metabolites possess residual biological activity or contribute to off-target effects, which remains a significant gap in the current understanding.
| Metabolic Step | Enzymes Involved | Resulting Compound(s) | Location |
| Activation | Carboxylesterases, Cholinesterases | Desisobutyryl Ciclesonide (des-CIC) | Lungs / Airways nih.gov |
| Conjugation (Reversible) | N/A | des-CIC oleate, des-CIC palmitate | Lungs / Airways ersnet.orgnih.gov |
| Inactivation | Cytochrome P450 3A4 (CYP3A4) | Inactive hydroxylated metabolites | Liver nih.govfda.gov |
Long-term Pharmacodynamic Effects and Receptor Downregulation Studies
The prolonged pulmonary residence time of des-CIC, facilitated by its reversible fatty acid conjugation, is a key pharmacodynamic feature. nih.govnih.govnih.gov This depot effect ensures sustained local anti-inflammatory action. nih.gov The high affinity of des-CIC for the glucocorticoid receptor (GR) is also critical to its potent therapeutic effects. nih.gov
Research Gaps: A significant gap exists in the understanding of the long-term consequences of sustained GR activation by des-CIC at the cellular level. Chronic exposure to glucocorticoids can lead to the downregulation of GR expression, a potential mechanism for tachyphylaxis or diminished therapeutic response over time. To date, specific studies on GR downregulation following long-term exposure to des-CIC are lacking. Future research should focus on:
In vitro and in vivo studies to determine if prolonged exposure to clinically relevant concentrations of des-CIC leads to a decrease in GR number or sensitivity in airway cells.
Investigating the molecular mechanisms underlying any potential GR downregulation, such as increased receptor degradation or decreased gene transcription.
Correlating any findings of receptor downregulation with long-term clinical efficacy and the potential for tolerance development.
Investigation of Inter-individual Variability in Metabolism and Response
Pharmacokinetic studies have shown that the disposition of ciclesonide and des-CIC is broadly similar between healthy individuals and patients with asthma. dustri.com However, the impact of genetic factors on this process has not been thoroughly explored. The activation of ciclesonide to des-CIC is dependent on esterases, and its systemic clearance relies heavily on CYP3A4. nih.gov Both of these enzyme families are known to exhibit significant genetic polymorphism in the human population.
Research Gaps: There is a clear need to investigate how genetic variations in key metabolizing enzymes affect the pharmacokinetics and pharmacodynamics of des-CIC. This represents a critical area for personalized medicine.
Pharmacogenetic Studies: Research is required to determine if single nucleotide polymorphisms (SNPs) in genes coding for carboxylesterases or CYP3A4 influence the rate of des-CIC formation or clearance.
Clinical Correlation: Studies are needed to correlate genotypes with clinical outcomes, such as efficacy and systemic exposure. For example, individuals who are "rapid metabolizers" might have lower local concentrations of des-CIC and a reduced therapeutic effect, whereas "poor metabolizers" could have higher systemic levels.
Predictive Biomarkers: Identifying genetic biomarkers could help predict patient response and tailor therapy more effectively.
| Enzyme Family | Role in Ciclesonide/des-CIC Pathway | Known Genetic Variability | Potential Impact of Variability |
| Carboxylesterases | Activation of Ciclesonide to des-CIC nih.gov | Yes | Altered rate of active metabolite formation in the lungs. |
| Cholinesterases | Activation of Ciclesonide to des-CIC nih.gov | Yes | Altered rate of active metabolite formation in the lungs. |
| Cytochrome P450 3A4 | Systemic clearance of des-CIC fda.gov | Yes | Altered systemic exposure and clearance rates. |
Advanced Computational Modeling for Receptor-Ligand Dynamics
Recent research has begun to apply advanced computational techniques to understand the interaction between des-CIC and the glucocorticoid receptor. oup.com Molecular dynamics simulations have revealed that des-CIC induces unique allosteric signaling pathways within the GR ligand-binding domain compared to other glucocorticoids like dexamethasone (B1670325). oup.comnih.gov These unique structural interactions may explain differences in gene expression profiles and could be linked to its selective GR modulator activity. oup.comresearchgate.netoup.com
Research Gaps: While initial studies are promising, the full potential of computational modeling has yet to be realized. This approach can be expanded to address several unanswered questions.
Predictive Modeling: Future computational studies could be used to predict how specific mutations in the GR might alter binding affinity and downstream signaling for des-CIC. This could have implications for understanding variable drug responses in certain populations.
Coregulator Interaction: Advanced simulations can further explore the unique conformational changes des-CIC induces in the GR and how these changes affect the recruitment of coregulator proteins, which are crucial for gene transcription. oup.comnih.gov
Rational Drug Design: The detailed understanding of the des-CIC/GR interaction at an atomic level, provided by these models, can serve as a blueprint for designing next-generation selective GR modulators with even more refined therapeutic profiles.
Q & A
Q. What methodologies are employed to study the metabolic activation of Desisobutyryl Ciclesonide (des-CIC) in pulmonary tissues?
Des-CIC is the active metabolite of Ciclesonide (CIC), formed via esterase-mediated hydrolysis in the lungs. To study this activation, researchers use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify metabolite conversion rates in bronchoalveolar lavage fluid or lung homogenates. In vitro models, such as human lung epithelial cell lines, are treated with CIC, followed by time-course analyses to track des-CIC formation. Radiolabeled CIC (e.g., -CIC) can also trace distribution and metabolic pathways in animal models .
Q. How can researchers validate the purity and stability of Desisobutyryl Ciclesonide in experimental settings?
Analytical validation involves high-performance liquid chromatography (HPLC) with UV detection (e.g., at 240 nm) and mass spectrometry (MS) to confirm molecular integrity. Deuterated analogs (e.g., Desisobutyryl Ciclesonide-D11) serve as internal standards for quantification in pharmacokinetic studies. Stability tests under varying temperatures (-20°C to 25°C) and humidity conditions assess degradation kinetics, with data normalized to baseline measurements .
Q. What experimental designs are optimal for assessing the pharmacokinetics of des-CIC?
Key parameters include lung deposition efficiency (measured via gamma scintigraphy in animal models) and plasma protein binding (using equilibrium dialysis). Studies often employ crossover designs in rodents or primates, comparing inhaled vs. systemic administration. Terminal half-life () and area under the curve (AUC) are calculated from serial blood samples analyzed via LC-MS/MS .
Q. Which preclinical models are suitable for evaluating des-CIC's anti-inflammatory efficacy and toxicity?
Ovalbumin-sensitized murine asthma models are standard for efficacy testing, with endpoints like bronchoalveolar lavage eosinophil counts and cytokine (IL-4, IL-5) levels. For toxicity, repeat-dose studies in rodents (28–90 days) monitor adrenal suppression (plasma corticosterone) and histopathological changes in lung and liver tissues. In vitro cytotoxicity assays (e.g., MTT assay on human alveolar cells) screen for epithelial damage .
Advanced Research Questions
Q. How can molecular dynamics simulations elucidate des-CIC's binding mechanism to viral proteins, such as MERS-CoV nsp15?
Computational studies use all-atom molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to predict binding poses and free energy () via the Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method. Mutagenesis experiments validate predicted binding residues (e.g., Lys290 in MERS-CoV nsp15). Discrepancies between simulation and experimental IC values are resolved by adjusting force field parameters or simulating solvent effects .
Q. What considerations are critical when designing randomized controlled trials (RCTs) for des-CIC in viral infections like COVID-19?
RCTs must address dose-response relationships (e.g., 400 µg BID vs. placebo), primary endpoints (e.g., pneumonia exacerbation rates), and safety monitoring (adrenal function tests, throat swabs for viral load). Stratified randomization by age/comorbidities and blinded outcome adjudication reduce bias. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure alignment with regulatory guidelines .
Q. How can researchers reconcile contradictory data on des-CIC's efficacy across different inflammatory models?
Systematic meta-analyses with subgroup analyses (e.g., species, disease severity) identify confounding variables. In vitro assays under standardized conditions (e.g., LPS-induced NF-κB activation in macrophages) control for inter-lab variability. Dose-ranging studies clarify threshold effects, while transcriptomics (RNA-seq) reveals context-dependent gene regulation patterns .
Q. What structural modifications enhance des-CIC's selectivity for glucocorticoid receptors (GR) over mineralocorticoid receptors (MR)?
Structure-activity relationship (SAR) studies compare analogs with modified C21 substituents (e.g., cyclohexanoyl vs. isobutyryl). GR/MR binding affinities are quantified via radioligand displacement assays (e.g., -dexamethasone for GR). Molecular docking highlights steric clashes with MR, guiding synthetic modifications to improve selectivity ratios (>100-fold GR vs. MR) .
Methodological Frameworks
- PICO Framework : For clinical questions, define Population (e.g., asthma patients), Intervention (inhaled des-CIC), Comparison (placebo/fluticasone), Outcome (FEV improvement) .
- FINER Criteria : Ensure questions are Feasible (adequate sample size), Interesting (mechanistic novelty), Novel (unexplored binding sites), Ethical (animal welfare compliance), Relevant (therapeutic potential) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
